DIF-3

Cancer Research Leukemia Cell Proliferation

Researchers studying GSK-3β-mediated cyclin D1 proteolysis face a critical reproducibility risk: substituting DIF-3 with analogs like DIF-1 or DIF-2 introduces uncontrolled SAR variables, as anti-proliferative potency follows the rank order Bu-DIF-3 > DIF-3 > DIF-1. DIF-3 is the validated, commercially available GSK-3β activator with proven target engagement. • Superior potency in HeLa cells vs. DIF-1; IC50 7.2 µM (LM8 proliferation) • Orally bioavailable with in vivo efficacy confirmed in Mutyh-/- mouse intestinal tumor model • ≥98% purity (HPLC); solid form; shipped ambient; stock solution stable at -80°C (6 months)

Molecular Formula C13H17ClO4
Molecular Weight 272.72 g/mol
CAS No. 113411-17-9
Cat. No. B048698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIF-3
CAS113411-17-9
Synonyms1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
DIF-3 (Dictyostelium)
differentiation-inducing factor-3, Dictyostelium
Molecular FormulaC13H17ClO4
Molecular Weight272.72 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O
InChIInChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3
InChIKeyJWBMZIJMSBFBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DIF-3 Overview and Sourcing


1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as Differentiation-Inducing Factor-3 (DIF-3) [1], is a monochlorinated alkylphenone [2]. As a member of the DIF family, it is a small molecule (MW: 272.72 g/mol) originally identified as an endogenous morphogen in *Dictyostelium discoideum* [3]. Commercially, it is available as a solid with a typical purity of ≥98% by HPLC [4]. Its core utility in research stems from its ability to modulate key cellular pathways, notably acting as a GSK-3β activator, making it a valuable tool for studying cell cycle regulation and cancer biology [5].

GSK-3β pathway Activator tool for cyclin D1 degradation and cell cycle arrest studies
Cell models Supports cancer cell proliferation and signaling assays across multiple cell lines
Purity HPLC-verified purity for reproducible pathway modulation experiments

DIF-3 Specificity vs. DIF Analogs


Substituting DIF-3 with other in-class compounds like DIF-1 or DIF-2 is not scientifically valid for experiments requiring a specific potency and mechanism of action profile. The DIF family exhibits a clear structure-activity relationship, where minor structural variations lead to significant, quantifiable differences in biological activity. For example, the monochlorinated structure of DIF-3 results in a unique potency rank among its analogs [1]. Using an alternative compound would introduce an uncontrolled variable, altering the effective concentration for target engagement, as evidenced by the order of anti-proliferative potency Bu-DIF-3 > DIF-3 > DIF-1 [2]. This variability directly impacts the reproducibility of cell-based assays and precludes simple one-to-one molar substitution.

DIF-3 (Target)
DIF-1 / DIF-2 (Substitute)
Potency rank
Reported higher anti-proliferative rank within DIF series
Lower rank; effective concentration may differ significantly
Mechanism
GSK-3β activation leading to cyclin D1 proteolysis
May not replicate same pathway activation amplitude

DIF-3 Comparative Performance Evidence


Anti-Leukemic Potency vs. DIF Analogs

In a direct comparative study, DIF-3 was identified as the most potent anti-leukemic agent among six DIF analogues tested on human leukemia K562 cells [1]. The compounds were evaluated for their ability to cause growth inhibition, erythroid induction, and increases in cytosolic calcium ([Ca2+]i).

Anti-leukemic potency
Head-to-head
Rank 1 among 6 DIF analogs in K562 cell assays
Supports tool selection for leukemia cell-model studies
Growth inhibition, erythroid induction, and calcium endpoints
Cancer Research Leukemia Cell Proliferation

Anti-Proliferative Activity in HeLa Cells

While both DIF-1 and DIF-3 induce G0/G1 cell cycle arrest, DIF-3 is explicitly reported to be more effective at inhibiting cell proliferation in HeLa cells [1]. This difference is mechanistically linked to the ability of DIF-3 to accelerate cyclin D1 proteolysis via activation of glycogen synthase kinase-3β (GSK-3β) [1].

HeLa cell anti-proliferation
Head-to-head
DIF-3 > DIF-1 in inhibiting HeLa cell proliferation
Supports GSK-3β/cyclin D1 pathway study in cervical cancer cells
Qualitative efficacy comparison; linked to cyclin D1 proteolysis
Cell Cycle Regulation Cancer Research GSK-3β Signaling

In Vivo Oral Anti-Tumor Efficacy

The in vivo anti-tumor activity of DIF-3 has been validated in a genetically engineered mouse model. In Mutyh−/− mice, which develop oxidative stress-induced intestinal cancers, repeated oral administration of DIF-3 significantly reduced both the number and size of intestinal tumors [1].

In vivo oral model response
Model context
Reduced intestinal tumor number and size in Mutyh−/− mice, comparable to DIF-1
Supports oral administration model studies; tumor burden endpoint response
Repeated oral dosing; source-specific in vivo evidence
In Vivo Pharmacology Colon Cancer Oral Bioavailability

Anti-Proliferative Potency in Osteosarcoma Cells

A study evaluating the effects of various DIF derivatives on murine osteosarcoma LM8 cells determined the IC50 values for cell proliferation [1]. DIF-3 (also referred to as DIF-3(+2) in this context) demonstrated an IC50 of 7.2 µM, placing its potency between its derivative Bu-DIF-3 (more potent) and Br-DIF-1 (less potent).

Osteosarcoma cell IC50
Cross-study
IC50 = 7.2 µM (LM8 cell proliferation)
Quantifies potency for osteosarcoma cell-model selection
~3.6x less potent than Bu-DIF-3; ~2.6x more potent than Br-DIF-1
Osteosarcoma Cancer Metastasis Cell Migration

Anti-T. cruzi Activity

DIF-3 exhibits anti-parasitic activity against the intracellular pathogen *Trypanosoma cruzi*. In an in vitro assay using infected host HT1080 cells, DIF-3 inhibited parasite growth with an IC50 of 3.95 µM [1].

Anti-T. cruzi IC50
Cross-study
IC50 = 3.95 µM (parasite growth in HT1080 cells)
Supports anti-parasitic screening context; reference for derivative SAR
Bu-DIF-3 shows ~5.5x higher potency
Parasitology Chagas Disease Neglected Tropical Diseases

Anti-Proliferative Potency Hierarchy

A clear hierarchy of anti-proliferative activity for the DIF family has been established, positioning DIF-3 within the series. The order of potency is consistently reported as Bu-DIF-3 > DIF-3 > DIF-1 [1]. This rank order provides context for the compound's activity across multiple studies and cell types.

Potency hierarchy
Class-level
Rank 2: Bu-DIF-3 > DIF-3 > DIF-1
Defines intermediate potency reference for lead optimization studies
Consistent across multiple cancer cell lines
Cancer Pharmacology Structure-Activity Relationship Lead Optimization

DIF-3 Research Applications


GSK-3β Activation for Cell Cycle Arrest

DIF-3 is an optimal tool for experiments requiring the activation of GSK-3β to study cyclin D1 degradation and subsequent G0/G1 cell cycle arrest. Its established superiority over DIF-1 in HeLa cells [1] makes it the preferred choice for maximizing the signal in these specific mechanistic assays. Procurement should prioritize DIF-3 when robust activation of this pathway is the primary endpoint.

Potency Baseline for SAR Studies

In medicinal chemistry or chemical biology programs focused on optimizing DIF analogs, DIF-3 serves as an essential reference compound. Its well-characterized IC50 values against various targets, such as 7.2 µM in LM8 cell proliferation [2] and 3.95 µM against *T. cruzi* [3], provide a reliable baseline against which the improved potency of novel derivatives (e.g., Bu-DIF-3) can be quantified.

Oral Gavage Studies in Cancer Models

For researchers planning in vivo studies involving oral administration, DIF-3 is a validated compound. Its proven ability to significantly reduce intestinal tumor burden in Mutyh−/− mice when administered orally [4] demonstrates its bioavailability and efficacy in a whole-animal model. This evidence supports its use over tool compounds that lack such in vivo validation.

Application
Selection Property
Validation Focus
GSK-3β pathway activation studies
Cyclin D1 proteolysis and G0/G1 arrest endpoint context
Pathway activation amplitude vs. DIF-1 in HeLa cell models
SAR lead optimization baseline
Defined IC50 reference values across cancer and parasite cell models
Potency ratio comparison with derivative compounds (e.g., Bu-DIF-3)
Oral administration tumor model studies
In vivo oral exposure and intestinal tumor model response
Tumor burden endpoints and compound bioavailability in Mutyh−/− mouse model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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